3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile
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Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with 4-bromobenzonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler compound with similar biological activity.
4-Bromobenzonitrile: Shares the bromobenzonitrile moiety but lacks the thiazole ring.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-4-bromobenzonitrile is unique due to the combination of the thiazole ring and the bromobenzonitrile moiety. This combination imparts specific chemical and biological properties that are not present in simpler or less complex analogs .
Properties
CAS No. |
2229623-80-5 |
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Molecular Formula |
C10H6BrN3S |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-4-bromobenzonitrile |
InChI |
InChI=1S/C10H6BrN3S/c11-8-2-1-6(4-12)3-7(8)9-5-15-10(13)14-9/h1-3,5H,(H2,13,14) |
InChI Key |
DSZUXODCZWYBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
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